molecular formula C10H5Br2NO3 B12994124 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B12994124
M. Wt: 346.96 g/mol
InChI Key: QQKJUYOEHGDJPN-UHFFFAOYSA-N
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Description

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its significant biological and chemical properties. Quinoline derivatives are widely studied due to their diverse applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities . This compound, in particular, has garnered attention for its potential use in various scientific research fields.

Preparation Methods

The synthesis of 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives. One method includes the bromination of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid using bromine in glacial acetic acid . The reaction conditions involve vigorous stirring and controlled temperature to ensure the selective bromination at the 5 and 7 positions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV . The bromine atoms enhance its binding affinity and specificity towards these targets, leading to effective inhibition of bacterial growth.

Comparison with Similar Compounds

Similar compounds to 5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid include other quinoline derivatives such as:

What sets this compound apart is its unique bromination pattern, which enhances its biological activity and specificity towards certain molecular targets.

Biological Activity

5,7-Dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (DBQCA) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and receptor binding activities, supported by case studies and detailed research findings.

Chemical Structure and Properties

DBQCA has the molecular formula C10H5Br2NO3C_{10}H_5Br_2NO_3 and a molar mass of approximately 346.96 g/mol. Its structure features two bromine atoms, a carbonyl group, and a carboxylic acid functionality, which contribute to its biological reactivity and potential therapeutic applications .

Antimicrobial Activity

Research has shown that DBQCA exhibits notable antimicrobial properties. A study assessed its activity against various strains of Mycobacterium tuberculosis (M. tb), revealing a minimum inhibitory concentration (MIC) of 9.97 mM against multidrug-resistant (MDR) strains. This activity is comparable to first-line anti-TB drugs like ethambutol, indicating its potential as an alternative treatment for drug-resistant tuberculosis .

Table 1: Antimicrobial Activity of DBQCA

CompoundMIC (mM)Target Organism
DBQCA9.97M. tb (MDR Strains)
Ethambutol4.89M. tb (Standard Strain)

Anticancer Activity

DBQCA has also been investigated for its anticancer properties. In vitro studies using the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Study: MCF-7 Cell Line Assay

In an MTT assay comparing DBQCA with doxorubicin (Dox), DBQCA showed promising results in reducing cell viability at lower concentrations than Dox, suggesting enhanced potency against breast cancer cells.

Receptor Binding Studies

DBQCA's interaction with biological targets has been explored through receptor binding studies. Notably, it has been identified as a potential ligand for the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. The synthesis of [Br-77] DBQCA as a SPECT tracer for NMDA receptor studies highlights its utility in neurological research .

Table 2: Receptor Binding Affinity of DBQCA

Receptor TypeBinding AffinityReference Compound
NMDA ReceptorHigh[Br-77] DBQCA
CB(2) Cannabinoid ReceptorModerateVarious Derivatives

Properties

Molecular Formula

C10H5Br2NO3

Molecular Weight

346.96 g/mol

IUPAC Name

5,7-dibromo-4-oxo-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C10H5Br2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16)

InChI Key

QQKJUYOEHGDJPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Br)Br

Origin of Product

United States

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